tert-Butyl 4-amino-4-(2-chlorophenyl)piperidine-1-carboxylate
CAS No.: 1713164-00-1
Cat. No.: VC4948011
Molecular Formula: C16H23ClN2O2
Molecular Weight: 310.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1713164-00-1 |
|---|---|
| Molecular Formula | C16H23ClN2O2 |
| Molecular Weight | 310.82 |
| IUPAC Name | tert-butyl 4-amino-4-(2-chlorophenyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H23ClN2O2/c1-15(2,3)21-14(20)19-10-8-16(18,9-11-19)12-6-4-5-7-13(12)17/h4-7H,8-11,18H2,1-3H3 |
| Standard InChI Key | KDAXKUJBYPCWQX-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2Cl)N |
Introduction
tert-Butyl 4-amino-4-(2-chlorophenyl)piperidine-1-carboxylate is a complex organic compound used as a building block in synthetic chemistry. It features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and is substituted with a tert-butyl group, an amino group, and a 2-chlorophenyl group. This compound is particularly interesting due to its potential applications in pharmaceutical synthesis and its structural complexity.
Synthesis and Applications
The synthesis of tert-Butyl 4-amino-4-(2-chlorophenyl)piperidine-1-carboxylate typically involves the reaction of a piperidine precursor with a chlorophenyl derivative in the presence of a suitable catalyst. This compound can serve as a versatile intermediate in the synthesis of more complex molecules, particularly those with potential biological activity.
In pharmaceutical research, compounds with piperidine rings are often explored for their neurological and pharmacological properties. The presence of a 2-chlorophenyl group adds to the compound's potential for interacting with biological targets, making it a valuable building block for drug discovery efforts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume